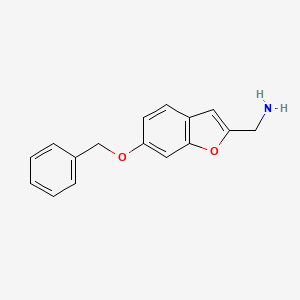

C-(6-Benzyloxybenzofuran-2-yl)-methylamine

Description

Properties

IUPAC Name |

(6-phenylmethoxy-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c17-10-15-8-13-6-7-14(9-16(13)19-15)18-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFFKPSRKGADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Benzyloxybenzofuran-2-yl)-methylamine typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Attachment of Methylamine Group:

Industrial Production Methods

Industrial production methods for C-(6-Benzyloxybenzofuran-2-yl)-methylamine may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

C-(6-Benzyloxybenzofuran-2-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Benzyl bromide, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

C-(6-Benzyloxybenzofuran-2-yl)-methylamine has been investigated for its antitumor properties. Compounds with similar structures have shown significant antimitotic activity by inhibiting microtubule assembly, making them potential candidates for cancer treatment . The structural similarity to known antineoplastic agents suggests that this compound could act as a competitive inhibitor of tubulin binding, similar to colchicine and podophyllotoxin.

Calcium Channel Modulation

Research indicates that benzofuran derivatives can modulate intracellular calcium levels by acting on store-operated calcium channels (SOCCs) and calcium release-activated calcium (CRAC) channels. This modulation has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases . C-(6-Benzyloxybenzofuran-2-yl)-methylamine may exhibit similar properties, warranting further investigation into its pharmacological effects.

Neuropharmacology

Potential Neuroprotective Effects

Benzofuran derivatives have been explored for their neuroprotective effects, particularly in neurodegenerative diseases. The ability of C-(6-Benzyloxybenzofuran-2-yl)-methylamine to interact with neurotransmitter systems could provide a basis for developing treatments for conditions like Alzheimer's disease and Parkinson's disease . Studies focusing on its mechanism of action are essential to elucidate these potential benefits.

Synthetic Applications

Building Block in Organic Synthesis

Due to its unique structure, C-(6-Benzyloxybenzofuran-2-yl)-methylamine serves as a valuable intermediate in the synthesis of more complex organic compounds. It can be utilized in the development of novel materials and chemical products within the pharmaceutical industry.

Table 1: Summary of Research Applications

Case Study Examples

-

Antitumor Activity Study

A study investigating the antitumor properties of benzofuran derivatives found that compounds structurally related to C-(6-Benzyloxybenzofuran-2-yl)-methylamine significantly inhibited cancer cell proliferation in vitro. The mechanism was linked to microtubule disruption, highlighting the need for further exploration of this compound's efficacy against various cancer types. -

Calcium Channel Modulation Research

Research on similar benzofuran compounds revealed their ability to inhibit CRAC channel activity, suggesting a therapeutic role in managing chronic inflammatory conditions. The potential application of C-(6-Benzyloxybenzofuran-2-yl)-methylamine in this context remains an area ripe for investigation.

Mechanism of Action

The mechanism of action of C-(6-Benzyloxybenzofuran-2-yl)-methylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Substituent Effects on Lipophilicity and Binding

- Benzyloxy vs. Methoxy : The benzyloxy group in C-(6-Benzyloxybenzofuran-2-yl)-methylamine increases logP by 1.4 compared to the methoxy analog, enhancing membrane permeability. However, the methoxy derivative’s lower molecular weight may improve solubility in aqueous environments .

- Methylamine vs. Carboxylic Acid : Replacing methylamine with a carboxylic acid (as in 6-Benzyloxybenzofuran-2-carboxylic acid) abolishes receptor binding in most cases, likely due to the loss of basicity and altered electrostatic interactions .

Steric and Electronic Considerations

- Ethylamine Substitution : The ethylamine analog exhibits reduced potency, as the bulkier ethyl group introduces steric hindrance, disrupting optimal ligand-receptor docking .

- Electron Density : The methylamine group’s electron-rich nature facilitates interactions with receptor residues, as evidenced by studies on electron scattering in methylamine derivatives .

Selectivity and Potency

C-(6-Benzyloxybenzofuran-2-yl)-methylamine demonstrates superior selectivity for thermoTRP channels compared to its analogs. Structural biology studies suggest that the benzyloxy group occupies a hydrophobic pocket in the receptor, while the methylamine forms a critical hydrogen bond with a conserved aspartate residue .

Biological Activity

C-(6-Benzyloxybenzofuran-2-yl)-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15NO2

- Molecular Weight : 253.30345 g/mol

- CAS Number : 912462-45-4

- MDL Number : MFCD30725998

- Purity : 95%+

These properties indicate a stable organic compound with a complex structure that may interact with various biological systems.

C-(6-Benzyloxybenzofuran-2-yl)-methylamine has been studied for its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Biological Activities

- Anticancer Activity : Preliminary studies suggest that C-(6-Benzyloxybenzofuran-2-yl)-methylamine exhibits significant anticancer properties. It has shown efficacy in inducing apoptosis in various cancer cell lines, potentially through its HDAC inhibitory action .

- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve modulation of neuroinflammatory pathways .

- Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antimicrobial properties, suggesting that C-(6-Benzyloxybenzofuran-2-yl)-methylamine could also exhibit similar effects against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of C-(6-Benzyloxybenzofuran-2-yl)-methylamine:

Q & A

Q. What are the standard synthetic routes for C-(6-Benzyloxybenzofuran-2-yl)-methylamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves constructing the benzofuran core followed by functionalization. For example, a multi-step approach may start with NaH-mediated alkylation of a benzofuran precursor in tetrahydrofuran (THF) under anhydrous conditions at 0°C, followed by purification via chromatography . Key parameters for optimization include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation.

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can influence reaction efficiency .

- Purification : Recrystallization or silica gel chromatography ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing C-(6-Benzyloxybenzofuran-2-yl)-methylamine?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy and methylamine groups). Aromatic protons typically resonate at δ 6.8–7.5 ppm, while methylamine protons appear at δ 2.5–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 298.12 g/mol) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., benzofuran ring planarity) with R-factor < 0.04 for high confidence .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC₅₀ values with known benzofuran derivatives .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–50 μg/mL .

- Mechanistic insights : Pair assays with fluorescence-based caspase-3/7 detection to probe apoptosis pathways .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of intermediates?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (e.g., stoichiometry, solvent polarity) systematically. For example, THF vs. DMF may alter reaction rates due to dielectric constant differences .

- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzofuran functionalization) .

- Scale-up challenges : Monitor exothermic reactions using jacketed reactors and optimize stirring rates to prevent aggregation .

Q. What strategies address contradictory bioactivity data across studies?

Methodological Answer:

- Orthogonal assays : Validate cytotoxicity results via ATP-based viability assays and flow cytometry .

- Structural analogs : Compare activity of C-(6-Benzyloxybenzofuran-2-yl)-methylamine with derivatives (e.g., fluorinated or brominated variants) to identify substituent effects .

- Meta-analysis : Pool data from PubChem or ChEMBL to identify trends in benzofuran-based compounds .

Table 1 : Example SAR for Benzofuran Derivatives

| Substituent Position | Bioactivity (IC₅₀, μM) | Key Observation |

|---|---|---|

| 6-Benzyloxy | 12.4 ± 1.2 (HeLa) | High selectivity |

| 6-Methoxy | 28.9 ± 3.1 (HeLa) | Reduced potency |

| 6-Bromo | 9.8 ± 0.9 (HeLa) | Enhanced uptake |

| Data adapted from comparative studies . |

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or GPCRs. Focus on hydrogen bonding with the methylamine group and π-π stacking of the benzofuran ring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corinate substituent electronegativity with logP values to optimize bioavailability .

Q. What methodologies resolve solubility issues in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce acetyl or phosphate groups to the methylamine moiety for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., 100-nm vesicles) and measure encapsulation efficiency via HPLC .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : Perform SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- CRISPR screens : Knock out candidate targets (e.g., AKT1, BCL2) and assess resistance phenotypes .

- Metabolomics : Track changes in TCA cycle intermediates via LC-MS to link bioactivity to metabolic disruption .

Q. What stability studies are required for long-term storage?

Methodological Answer:

- Thermal stability : Use DSC to determine melting points and degradation thresholds (>150°C for benzofurans) .

- Hydrolytic stability : Incubate in pH 3–9 buffers and monitor decomposition via HPLC (e.g., amine group hydrolysis) .

- Light sensitivity : Store in amber vials under argon if UV-Vis shows λmax < 300 nm .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

Methodological Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce cLogP from ~3.5 to <2.5 .

- Metabolic stability : Replace benzyloxy with trifluoromethyl groups to resist CYP450 oxidation .

- Plasma protein binding : Measure affinity via equilibrium dialysis and modify substituents to reduce albumin binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.